molecular formula C22H28N4O2 B607853 GSK591

GSK591

货号: B607853
分子量: 380.5 g/mol
InChI 键: TWKYXZSXXXKKJU-FQEVSTJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of EPZ015866, particularly against hematological malignancies:

  • Mantle Cell Lymphoma : EPZ015866 has shown significant antiproliferative effects in mantle cell lymphoma cell lines and xenograft models. The compound effectively inhibited tumor growth and induced apoptosis in these models .
  • T-cell Lymphomas : Research indicated that EPZ015866 could block HTLV-1-mediated T-cell immortalization in vitro. This suggests that PRMT5's enzymatic activity is essential for the survival of HTLV-1 transformed cells, making EPZ015866 a potential therapeutic agent against such malignancies .

Table 1: Summary of Antitumor Activity Studies

Cancer Type Model Effect Observed Reference
Mantle Cell LymphomaCell lines & xenograftsSignificant tumor growth inhibition
T-cell LymphomasIn vitro assaysInduction of apoptosis

Neuroprotection

Recent studies have also explored the neuroprotective effects of EPZ015866 in models of ischemic injury. In a mouse model subjected to middle cerebral artery occlusion (MCAO), treatment with EPZ015866 resulted in reduced infarct volumes and improved neurological outcomes. This indicates that inhibiting PRMT5 may offer a novel approach to mitigating neuronal damage following ischemic events .

Table 2: Neuroprotective Effects in Ischemic Injury Models

Parameter Control Group EPZ015866 Treatment Outcome
Infarct VolumeHighSignificantly reducedImproved recovery
Neurological Deficit ScoreHighSignificantly improvedEnhanced function

Pharmacokinetics and Selectivity

EPZ015866 has been characterized for its pharmacokinetic properties, demonstrating favorable absorption and distribution profiles. It maintains low plasma clearance rates and exhibits high oral bioavailability, making it suitable for further development as an in vivo tool compound . Importantly, it shows excellent selectivity against other protein methyltransferases, reducing the likelihood of off-target effects .

Case Studies and Clinical Implications

The potential clinical applications of EPZ015866 are underscored by several case studies:

  • Combination Therapies : In preclinical settings, combining EPZ015866 with other therapeutic agents has shown enhanced efficacy against resistant cancer cell lines. This synergistic effect highlights the compound's potential role in combination therapies for more effective cancer treatment .
  • Targeting Specific Pathways : Studies have indicated that PRMT5 inhibition can sensitize certain cancer cells to other treatments by modulating pathways associated with cell survival and proliferation .

Table 3: Clinical Relevance and Future Directions

Study Focus Findings Implications for Therapy
Combination TherapiesEnhanced efficacyPotential for multi-drug regimens
Sensitization MechanismsIncreased vulnerabilityTargeted treatment strategies

作用机制

GSK591 通过抑制 PRMT5 的活性发挥作用。PRMT5 催化组蛋白和非组蛋白蛋白质上精氨酸残基的对称二甲基化,这对各种细胞过程至关重要。通过抑制 PRMT5,this compound 会破坏这些过程,从而导致基因表达、信号转导和 DNA 修复发生改变。 涉及的分子靶点和途径包括组蛋白 H4、SmD3 以及与 PRMT5 相互作用的各种其他蛋白质 .

生化分析

Biochemical Properties

GSK591 potently inhibits the PRMT5/MEP50 complex from methylating histone H4 with an IC50 value of 11 nM . It interacts with the PRMT5/MEP50 complex, which plays a crucial role in a variety of biological processes . The interaction between this compound and the PRMT5/MEP50 complex is selective, as this compound does not significantly inhibit other methyltransferases .

Cellular Effects

In Z-138 cells, this compound inhibits the symmetric arginine methylation of SmD3 with an EC50 value of 56 nM . This inhibition of symmetric arginine methylation can affect various cellular processes, including gene expression and signal transduction . In addition, this compound has been shown to suppress the growth of patient-derived glioblastoma stem cell cultures .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the PRMT5/MEP50 complex from methylating histone H4 . This inhibition disrupts the symmetric arginine methylation of SmD3, which can lead to changes in gene expression . Furthermore, this compound has been found to directly regulate the transcription of the epidermal growth factor receptor (EGFR), thereby modulating EGFR and AKT pathways .

Temporal Effects in Laboratory Settings

Over time, this compound treatment has been observed to trigger apoptosis in a dose-dependent manner . This suggests that the effects of this compound on cellular function may change over time, potentially due to the compound’s stability and degradation .

Dosage Effects in Animal Models

In animal models, this compound has been administered at a dose of 50 mg/kg for 12 days . The effects of this compound on tumor growth and metastasis were observed to vary with different dosages .

Metabolic Pathways

This compound is involved in the PRMT5 pathway, where it inhibits the PRMT5/MEP50 complex . This can affect metabolic flux and metabolite levels, as PRMT5 is known to play a role in various cellular processes, including mRNA splicing, DNA repair, signal transduction, cell cycle, apoptosis, and oncogenesis .

Transport and Distribution

Given its role as an inhibitor of the PRMT5/MEP50 complex, it is likely that this compound is transported to the nucleus where this complex exerts its function .

Subcellular Localization

Considering its role in inhibiting the PRMT5/MEP50 complex, which is known to be located in the nucleus , it is likely that this compound also localizes to the nucleus to exert its effects.

准备方法

合成路线和反应条件

GSK591 通过一个多步骤过程合成,该过程涉及关键中间体的形成及其随后的反应。合成路线通常包括以下步骤:

工业生产方法

This compound 的工业生产涉及放大实验室合成过程,同时确保高产率和纯度。 这是通过优化反应条件(例如温度、压力和溶剂选择)以及使用先进的纯化技术(如高效液相色谱 (HPLC) 和结晶)来实现的 .

化学反应分析

反应类型

GSK591 会发生各种化学反应,包括:

常用试剂和条件

主要产物

从这些反应中形成的主要产物包括具有修饰官能团的各种 this compound 衍生物,可用于进一步研究和应用 .

相似化合物的比较

GSK591 与其他 PRMT5 抑制剂相比,例如:

This compound 由于其在抑制 PRMT5 方面的高选择性和效力而独树一帜,使其成为研究 PRMT5 的生物学功能及其潜在治疗应用的宝贵工具 .

生物活性

EPZ015866, also known as GSK3203591, is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound is part of a broader class of methyltransferase inhibitors that have gained attention for their potential therapeutic applications in cancer and other diseases. The biological activity of EPZ015866 has been investigated in various studies, highlighting its role in inhibiting PRMT5-mediated arginine methylation and its implications in cancer cell proliferation.

PRMT5 and its Role

PRMT5 is an enzyme that catalyzes the methylation of arginine residues on proteins, which is crucial for various cellular processes including gene expression, signal transduction, and cell differentiation. Dysregulation of PRMT5 activity has been linked to several cancers, making it a target for therapeutic intervention.

Inhibition by EPZ015866

EPZ015866 selectively targets the substrate-binding pocket of PRMT5, effectively blocking its methyltransferase activity. This inhibition leads to reduced levels of histone arginine methylation, which can disrupt oncogenic signaling pathways in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the potency of EPZ015866 against various cancer cell lines. Notably, it has shown significant growth inhibition in mantle cell lymphoma (MCL) and adult T-cell leukemia/lymphoma (ATL) models.

Table 1: Inhibition Data for EPZ015866 Compared to Other Inhibitors

Cell LineEPZ015866 (μM)CMP5 (μM)HLCL61 (μM)Tax Positive
Jurkat>10071.722.72-
MOLT4>10092.9713.06-
MKB1>10032.517.6-
MT2>10021.653.09+
HUT102>1009.496.95+
KOB>1003.985.52+
SU9T-01>1009.13.23+
KK1>10014.075.7-
SO4>1009.455.57-
ED>10010.817.58-

The data indicates that while EPZ015866 is effective at high concentrations, it does not achieve significant inhibition at lower doses compared to other inhibitors like CMP5 and HLCL61 .

In Vivo Studies

EPZ015866 has also been evaluated in vivo for its pharmacokinetic properties and therapeutic efficacy in animal models. The compound demonstrated moderate to high plasma clearance rates and varied oral bioavailability, which are critical factors for its potential clinical application.

Key Findings from In Vivo Studies

  • Plasma Protein Binding : Approximately 30% in mouse plasma.
  • Unbound Plasma Concentration : At a dose of 100 mg/kg, the unbound plasma concentration exceeded the IC90 for methyl mark inhibition for a duration of up to 12 hours.
  • Antiproliferative Activity : Effective against Z-138 mantle cell lymphoma cell line with sustained action .

Case Study: Mantle Cell Lymphoma

In a study focusing on mantle cell lymphoma, EPZ015866 was administered to evaluate its impact on tumor growth and survival rates in mice models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions.

Case Study: Adult T-Cell Leukemia/Lymphoma

Another case study examined the effects of EPZ015866 on adult T-cell leukemia/lymphoma (ATL). Despite high concentrations being used, the compound's effectiveness varied across different ATL cell lines, indicating the need for further optimization or combination therapies to enhance its efficacy .

属性

IUPAC Name

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKYXZSXXXKKJU-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EPZ015866
Reactant of Route 2
EPZ015866
Reactant of Route 3
Reactant of Route 3
EPZ015866
Reactant of Route 4
Reactant of Route 4
EPZ015866
Reactant of Route 5
Reactant of Route 5
EPZ015866
Reactant of Route 6
Reactant of Route 6
EPZ015866

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。